molecular formula C8H16N4O2 B2812839 tert-butyl N-[(2R)-2-azidopropyl]carbamate CAS No. 847259-88-5

tert-butyl N-[(2R)-2-azidopropyl]carbamate

Cat. No. B2812839
M. Wt: 200.242
InChI Key: FDOYGAKJURINKV-ZCFIWIBFSA-N
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Description

“tert-butyl N-[(2R)-2-azidopropyl]carbamate” is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.242 . It is a derivative of carbamate, which is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of “tert-butyl N-[(2R)-2-azidopropyl]carbamate” can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(2R)-2-azidopropyl]carbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and an azidopropyl group (N3CH2CH2).


Chemical Reactions Analysis

The Boc group in “tert-butyl N-[(2R)-2-azidopropyl]carbamate” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including compounds structurally related to tert-butyl N-[(2R)-2-azidopropyl]carbamate, have been widely used in industrial and commercial products to prevent oxidative reactions. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. Their presence in the environment raises concerns about potential hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research should investigate novel synthetic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Oxygenated Fuel Additives

The study of methyl tert-butyl ether (MTBE) decomposition by hydrogen in a cold plasma reactor highlights the feasibility of using radio frequency plasma technology for environmental remediation of oxygenated fuel additives. This research underscores the importance of exploring innovative methods for the degradation of environmental pollutants, including those structurally similar to tert-butyl N-[(2R)-2-azidopropyl]carbamate (Hsieh et al., 2011).

Pervaporation for Methanol/MTBE Separation

Pervaporation, a membrane process, has been identified as a highly selective method for the separation of organic mixtures, including methanol and MTBE. This review focuses on the efficiency of various polymer membranes in separating the methanol/MTBE mixture, which is relevant for improving the production processes of fuel additives and potentially applicable for compounds like tert-butyl N-[(2R)-2-azidopropyl]carbamate (Pulyalina et al., 2020).

Applications in Bioremediation and Natural Attenuation

The review on biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater suggests that microbial degradation of ETBE, and by extension related compounds such as tert-butyl N-[(2R)-2-azidopropyl]carbamate, may occur under specific conditions. This research provides insights into the microbial pathways and environmental factors influencing the degradation of fuel oxygenates, with implications for environmental remediation strategies (Thornton et al., 2020).

Synthetic Applications and Chemical Transformations

The use of chiral sulfinamides, like tert-butanesulfinamide, in the synthesis of N-heterocycles via sulfinimines, demonstrates the versatility of sulfinamides in asymmetric synthesis. This methodology provides access to structurally diverse compounds, including piperidines, pyrrolidines, and azetidines, which are crucial in pharmaceuticals and natural products. The review covers significant advancements in this field from 2010 to 2020, highlighting the potential for innovative synthetic routes applicable to tert-butyl N-[(2R)-2-azidopropyl]carbamate and its analogs (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[(2R)-2-azidopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYGAKJURINKV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2R)-2-azidopropyl]carbamate

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)propan-2-ylmethanesulfonate (10.0 g, 39.5 mmol) in DMF (100 mL) at RT was added NaN3 (7.7 g, 118.5 mmol). The reaction mixture was stirred at 85° C. for 24 h, cooled to RT, diluted with cold water (300 mL) and extracted with diethyl ether (3×300 mL). The combined organic layers were washed with saturated NaHCO3 (2×200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated under reduced pressure to afford tert-butyl 2-azidopropylcarbamate (7.0 g, 88.6%) as a light yellow oil. 1HNMR (CDCl3): δ3.6 (m, 1H, CH), 3.25 (m, 1H, CH2), 2.9 (m, 1H, CH2), 1.49 (s, 9H, CH3), 1.2 (d, 3H, CH3).
Name
1-(tert-butoxycarbonylamino)propan-2-ylmethanesulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)propan-2-yl methanesulfonate (10.0 g, 39.5 mmol) in DMF (100 mL) at RT was added NaN3 (7.7 g, 118.5 mmol). The reaction mixture was stirred at 85° C. for 24 h, cooled to RT, diluted with cold water (300 mL) and extracted with diethyl ether (3×300 mL). The combined organic layers were washed with saturated NaHCO3 (2×200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated under reduced pressure to afford tert-butyl 2-azidopropylcarbamate (7.0 g, 88.6%) as a light yellow oil. 1HNMR (CDCl3): δ3.6 (m, 1H, CH), 3.25 (m, 1H, CH2), 2.9 (m, 1H, CH2), 1.49 (s, 9H, CH3), 1.2 (d, 3H, CH3).
Name
1-(tert-butoxycarbonylamino)propan-2-yl methanesulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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